molecular formula C9H8N2O5 B8566400 2-Nitrophenylpyruvic acid oxime

2-Nitrophenylpyruvic acid oxime

Cat. No. B8566400
M. Wt: 224.17 g/mol
InChI Key: RSAXUEMHVKBRSZ-UHFFFAOYSA-N
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Description

2-Nitrophenylpyruvic acid oxime is a useful research compound. Its molecular formula is C9H8N2O5 and its molecular weight is 224.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Nitrophenylpyruvic acid oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Nitrophenylpyruvic acid oxime including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Nitrophenylpyruvic acid oxime

Molecular Formula

C9H8N2O5

Molecular Weight

224.17 g/mol

IUPAC Name

2-hydroxyimino-3-(2-nitrophenyl)propanoic acid

InChI

InChI=1S/C9H8N2O5/c12-9(13)7(10-14)5-6-3-1-2-4-8(6)11(15)16/h1-4,14H,5H2,(H,12,13)

InChI Key

RSAXUEMHVKBRSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(=NO)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Absolute ethanol (24,000 ml) and 3,240 g (60.0 moles) of sodium methoxide were charged into a 20 gallon reaction flask. The solution was stirred under nitrogen while a solution of 8228.4 g (60.0 moles) of o-nitrotoluene and 8768.4 g (60.0 moles) of diethyl oxalate was added all at once. The resulting solution was heated at reflux for 25 minutes, cooled to 60° with an ice-bath and 18,000 ml of water were cautiously added. Heat was then applied and the mixture was held at the reflux temperature for 1 hour. Most of the ethanol was then removed. The turbid solution was cooled at 50° and a solution of 4,140 g (59.6 moles) of hydroxylamine hydrochloride in 6,000 ml of water was added all at once. The temperature was maintained at 50°, the pH was adjusted to 7.0 with 6,000 ml of 10N sodium hydroxide solution and the reaction mixture stirred overnight at ambient temperature. The suspension was cooled to 10° and the pH was adjusted to 1.0 with 6,000 ml of 12N hydrochloric acid. The stirring was continued overnight at 10° to complete the liberation of the free acid. The solid was collected, washed with 6×4,000 ml of water, air dried overnight and suspended in 20,000 ml of toluene. The suspension was stirred for 1 hour under nitrogen atmosphere. The product was collected, washed with 4×2,000 ml of toluene followed by 4×2,000 ml of petroleum ether and dried (5 mm Hg/60°) to give 2-nitrophenylpyruvic acid oxime, m.p. 158°-60° (dec).
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8228.4 g
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8768.4 g
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59.6 mol
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60 mol
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